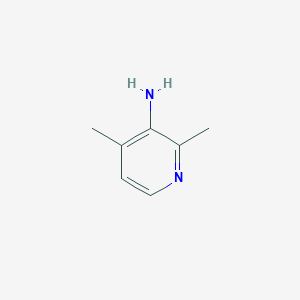
9,10-Dimethoxy-1-methyllycorenan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dimethoxy-1-methyllycorenan is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethoxy-1-methyllycorenan involves several steps, each requiring specific reagents and conditions. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials undergo a reaction in the presence of a catalyst to form an intermediate compound.
Intermediate Formation: The intermediate is then subjected to further reactions, including oxidation or reduction, to form the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the production of this compound in large batches, with each batch undergoing the same reaction conditions.
Continuous Flow Processing: A more efficient method where the reactants are continuously fed into the reactor, and the product is continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dimethoxy-1-methyllycorenan undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.
Reduction: Reducing agents can convert this compound into its reduced form.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces oxidized this compound derivatives.
Reduction: Produces reduced this compound derivatives.
Substitution: Produces substituted this compound compounds with different functional groups.
Aplicaciones Científicas De Investigación
9,10-Dimethoxy-1-methyllycorenan has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9,10-Dimethoxy-1-methyllycorenan involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Receptors: this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulating Enzyme Activity: It can inhibit or activate enzymes involved in various biochemical pathways.
Altering Gene Expression: this compound can influence the expression of certain genes, leading to changes in cellular functions.
Propiedades
Número CAS |
13255-14-6 |
|---|---|
Fórmula molecular |
C18H23NO3 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
(5aR,11bS,11cS)-9,10-dimethoxy-1-methyl-3,5,5a,7,11b,11c-hexahydro-2H-isochromeno[3,4-g]indole |
InChI |
InChI=1S/C18H23NO3/c1-19-7-6-11-4-5-14-17(18(11)19)13-9-16(21-3)15(20-2)8-12(13)10-22-14/h4,8-9,14,17-18H,5-7,10H2,1-3H3/t14-,17-,18-/m1/s1 |
Clave InChI |
LWBQJTCGYZXFLY-ZTFGCOKTSA-N |
SMILES |
CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4CO3)OC)OC |
SMILES isomérico |
CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4CO3)OC)OC |
SMILES canónico |
CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4CO3)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)





![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)





